11-((2-Methylthiazol-4-Yl)Methyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane
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Overview
Description
11-((2-Methylthiazol-4-Yl)Methyl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecane is a complex organic compound characterized by its unique spirocyclic structure This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a spirocyclic framework that includes oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2-Methylthiazol-4-Yl)Methyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of 2-methylthiazole with an appropriate aldehyde or ketone to form the thiazole intermediate. This intermediate is then reacted with a diol or diamine to form the spirocyclic structure. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11-((2-Methylthiazol-4-Yl)Methyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
11-((2-Methylthiazol-4-Yl)Methyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 11-((2-Methylthiazol-4-Yl)Methyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane exerts its effects is largely dependent on its interaction with specific molecular targets. The thiazole ring and spirocyclic structure allow the compound to interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. These interactions can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
11-((2-Methylthiazol-4-Yl)Methyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Undecane: Similar structure but with a different spirocyclic framework.
11-((2-Methylthiazol-4-Yl)Methyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Tridecane: Similar structure but with an extended spirocyclic framework.
Uniqueness
What sets 11-((2-Methylthiazol-4-Yl)Methyl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecane apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
8-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-11-15-12(7-19-11)6-16-3-5-17-10-13(9-16)8-14-2-4-18-13/h7,14H,2-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOOGQXWCSXYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCOCC3(C2)CNCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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